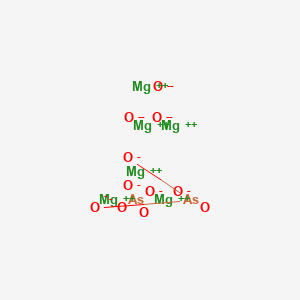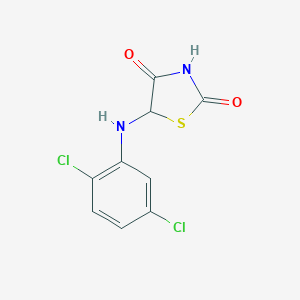![molecular formula C14H18N4OS B228562 [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea, also known as MTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and microbial growth. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the PI3K/Akt pathway in cancer cells, which is a key regulator of cell survival and proliferation. [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. In addition, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt bacterial membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit various biochemical and physiological effects in different cell types and organisms. In cancer cells, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In macrophages, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In bacteria, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to disrupt membrane integrity, leading to bacterial death.
实验室实验的优点和局限性
One advantage of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its synthetic nature, which allows for easy modification and optimization of its chemical structure. However, one limitation of using [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea. One direction is to investigate its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its precise mechanism of action and to evaluate its safety and toxicity in vivo.
合成方法
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea can be synthesized by reacting 3-methyl-1-butanol, indole-3-carboxaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by a nucleophilic addition of thiourea to form the imine-thiourea derivative.
科学研究应用
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been investigated for its potential therapeutic applications in various fields of research. In cancer research, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells. In a study by Li et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to induce cell cycle arrest and apoptosis in human leukemia cells through the inhibition of the PI3K/Akt pathway. In another study by Zhang et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the NF-κB pathway.
In addition to its anti-cancer properties, [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea has also been investigated for its anti-inflammatory and antimicrobial activities. In a study by Lee et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Chen et al., [(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea was found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
属性
分子式 |
C14H18N4OS |
|---|---|
分子量 |
290.39 g/mol |
IUPAC 名称 |
[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea |
InChI |
InChI=1S/C14H18N4OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9H,7-8H2,1-2H3,(H3,15,17,20)/b16-12+ |
InChI 键 |
ISEXFWAPQUKQNX-FOWTUZBSSA-N |
手性 SMILES |
CC(C)CCN1C2=CC=CC=C2/C(=N\NC(=S)N)/C1=O |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
规范 SMILES |
CC(C)CCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)